molecular formula C12H8BrFN2O2S B13681669 Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate

Cat. No.: B13681669
M. Wt: 343.17 g/mol
InChI Key: JXTMBAHSEYMSIE-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic organic compound with the molecular formula C12H8BrFN2O2S and a molecular weight of 343.17 g/mol . This compound is characterized by the presence of a benzo[b]thiophene core, substituted with bromine, cyano, and fluorine groups, and an ethyl carbamate moiety.

Preparation Methods

The synthesis of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties .

Biological Activity

Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic compound with the chemical formula C12H8BrFN2O2SC_{12}H_{8}BrFN_{2}O_{2}S and a molecular weight of 343.17 g/mol. This compound is gaining attention for its potential biological activities, particularly in the field of acaricides and its effects on certain pests.

The biological activity of this compound primarily stems from its interaction with the nervous systems of target organisms. It has been shown to exhibit both ixodicidal (killing ticks) and growth-regulating properties. The compound acts by disrupting normal physiological processes in pests, particularly through mechanisms that do not solely rely on acetylcholinesterase inhibition, which is a common mode of action for many carbamate pesticides .

Efficacy Against Rhipicephalus microplus

Recent studies have evaluated the efficacy of this compound against various developmental stages of the cattle tick Rhipicephalus microplus. The results indicated significant reductions in reproductive potential and larval viability:

Developmental Stage% Cumulative Reduction of Hatched Larvae
Larvae98.3%
Nymphs96.1%
Adults94.4%

The average cumulative reduction across all stages was approximately 96.3% , demonstrating the compound's effectiveness as an acaricide .

Toxicity Profile

This compound exhibits a low toxicity profile in mammals, showing low acute and subchronic toxicity, as well as minimal genotoxic and mutagenic effects. This makes it a promising candidate for agricultural applications where safety is paramount .

Field Trials

In field trials, the application of this compound on cattle significantly reduced the population of Rhipicephalus microplus. The treatment led to a drastic decrease in egg production and hatching rates among treated ticks, confirming its potential as an effective tick management strategy.

Laboratory Studies

Laboratory studies have further elucidated the mechanism behind its efficacy. For instance, apoptosis was observed in intestinal and salivary gland cells of treated ticks, suggesting that the compound disrupts essential physiological functions necessary for survival and reproduction .

Properties

Molecular Formula

C12H8BrFN2O2S

Molecular Weight

343.17 g/mol

IUPAC Name

ethyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate

InChI

InChI=1S/C12H8BrFN2O2S/c1-2-18-12(17)16-11-6(5-15)9-7(13)3-4-8(14)10(9)19-11/h3-4H,2H2,1H3,(H,16,17)

InChI Key

JXTMBAHSEYMSIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(C=CC(=C2S1)F)Br)C#N

Origin of Product

United States

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